molecular formula C13H13BrN2O2 B3302554 N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide CAS No. 91761-88-5

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide

Cat. No.: B3302554
CAS No.: 91761-88-5
M. Wt: 309.16 g/mol
InChI Key: RJOSUYHKPRIXRE-UHFFFAOYSA-N
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Description

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide typically involves the bromination of 8-ethyl-2-hydroxyquinoline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and acetic anhydride for the acetylation step. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-ethyl-2-quinolinone.

    Reduction: Formation of 8-ethyl-2-hydroxyquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-Ethyl-2-hydroxyquinoline: Lacks the bromine and acetamide groups.

    6-Bromo-2-hydroxyquinoline: Lacks the ethyl and acetamide groups.

    N-(6-Bromo-2-hydroxyquinolin-5-yl)acetamide: Lacks the ethyl group.

Uniqueness

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-bromo-8-ethyl-2-oxo-1H-quinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-8-6-10(14)13(15-7(2)17)9-4-5-11(18)16-12(8)9/h4-6H,3H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOSUYHKPRIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C2=C1NC(=O)C=C2)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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